Cas no 3072-13-7 (Linoleamide)

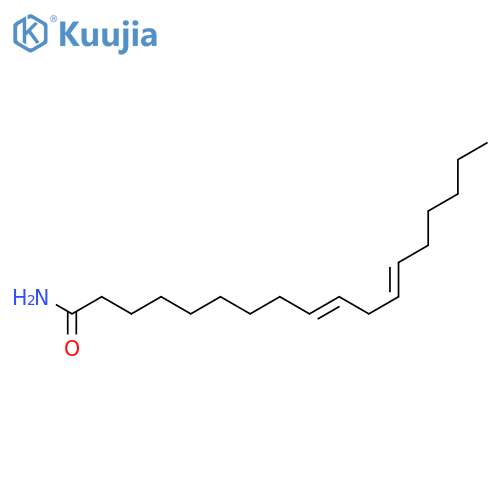

Linoleamide structure

Linoleamide 化学的及び物理的性質

名前と識別子

-

- 9,12-Octadecadienamide

- ACETONITRILE,2-(1-(3-(P-FLUOROBENZOYL)PROPYL)-PIPERIDIN-4-YLIDENE)-2-PHENYL- HCL

- CHEBI:93121

- (9E,12E)-9,12-Octadecadienamide

- CS-0134794

- 3072-13-7

- octadeca-9,12-dienamide

- CHEMBL89084

- HY-133878

- (9E,12E)-octadeca-9,12-dienamide

- starbld0009268

- J-018082

- SCHEMBL469581

- Linoleamide

- SFIHQZFZMWZOJV-AVQMFFATSA-N

-

- インチ: InChI=1S/C18H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H2,19,20)/b7-6+,10-9+

- InChIKey: SFIHQZFZMWZOJV-AVQMFFATSA-N

- ほほえんだ: C(N)(=O)CCCCCCC/C=C/C/C=C/CCCCC

計算された属性

- せいみつぶんしりょう: 279.25639

- どういたいしつりょう: 279.256214676g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 20

- 回転可能化学結合数: 14

- 複雑さ: 269

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 2

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.9

- トポロジー分子極性表面積: 43.1Ų

じっけんとくせい

- PSA: 43.09

Linoleamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1242379-50mg |

LINOLEAMIDE |

3072-13-7 | 98% | 50mg |

$830 | 2024-06-06 | |

| TRC | L486208-250mg |

Linoleamide |

3072-13-7 | 250mg |

$ 800.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-221852A-50 mg |

Linoleamide, |

3072-13-7 | ≥98% | 50mg |

¥1,752.00 | 2023-07-10 | |

| eNovation Chemicals LLC | Y1242379-5mg |

LINOLEAMIDE |

3072-13-7 | 98% | 5mg |

$175 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1242379-50mg |

LINOLEAMIDE |

3072-13-7 | 98% | 50mg |

$740 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1242379-5mg |

LINOLEAMIDE |

3072-13-7 | 98% | 5mg |

$175 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1242379-5mg |

LINOLEAMIDE |

3072-13-7 | 98% | 5mg |

$175 | 2025-02-25 | |

| TRC | L486208-50mg |

Linoleamide |

3072-13-7 | 50mg |

$161.00 | 2023-05-18 | ||

| TRC | L486208-500mg |

Linoleamide |

3072-13-7 | 500mg |

$1263.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | Y1242379-10mg |

LINOLEAMIDE |

3072-13-7 | 98% | 10mg |

$260 | 2024-06-06 |

Linoleamide 関連文献

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

3072-13-7 (Linoleamide) 関連製品

- 10436-08-5(Cis-11-Eicosenamide)

- 112-84-5(Erucamide)

- 301-02-0(Oleamide)

- 4303-70-2(Elaidamide)

- 106010-22-4(9-Hexadecenamide, (E)-)

- 3999-01-7(Linoleamide)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量